[1-(5-Amino-1H-[1,2,4]triazol-3-YL)-piperidin-4-YL]-carbamic acid tert-BU+
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Overview
Description
1-(5-Amino-1H-[1,2,4]triazol-3-YL)-piperidin-4-YL]-carbamic acid tert-BU+ (abbreviated as ATPCA) is a synthetic molecule that has been developed for a variety of scientific research applications. It is a derivative of the piperidine class of compounds, and is composed of a nitrogen-containing heterocyclic ring, an amino group, and a carbamate ester. ATPCA has been used in a variety of research applications, ranging from drug discovery and development to biochemistry and physiology.
Scientific Research Applications
Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds
Triazole-based compounds, including those similar in structure to the query chemical, are significant in the development of peptidomimetics and biologically active compounds. A study by Ferrini et al. (2015) highlights a ruthenium-catalyzed synthesis method for 5-amino-1,2,3-triazole-4-carboxylates, crucial for creating triazole-containing dipeptides and triazoles active as HSP90 inhibitors, demonstrating their potential in medicinal chemistry and drug design (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).
Piperidine-condensed Tricyclic Carbapenems
The stereocontrolled synthesis of tricyclic carbapenem derivatives, where a piperidine ring is condensed with the carbapenem skeleton, showcases the role of such structures in antibacterial activities. Mori, Somada, and Oida (2000) achieved this synthesis, revealing potent in vitro activities against both gram-positive and gram-negative bacteria, indicating their importance in developing new antimicrobial agents (Mori, Somada, & Oida, 2000).
Antimicrobial Activities of 1,2,4-Triazole Derivatives
Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives demonstrating good to moderate antimicrobial activities against tested microorganisms. This research underscores the potential of triazole derivatives in creating new antimicrobial compounds, showcasing the relevance of such chemical structures in addressing antibiotic resistance (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Synthesis of Enantiopure Piperidine Derivatives
Marin et al. (2004) explored the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common piperidine precursor, illustrating the compound's versatility in synthesizing biologically active molecules and potential pharmaceutical applications (Marin, Didierjean, Aubry, Casimir, Briand, & Guichard, 2004).
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic . Ceftolozane has a wide antibacterial spectrum and strong activity against both Gram-positive and Gram-negative bacteria .
Mode of Action
Related compounds have been found to interact with bacterial cell wall synthesis, leading to the death of the bacteria .
Biochemical Pathways
The compound is likely involved in the biochemical pathways related to bacterial cell wall synthesis. By inhibiting the synthesis of the bacterial cell wall, the compound can effectively kill the bacteria .
Pharmacokinetics
It’s known that similar compounds, such as ceftolozane, are administered intravenously , suggesting that they have good bioavailability.
Result of Action
The result of the compound’s action is likely the death of the bacteria. By inhibiting the synthesis of the bacterial cell wall, the compound can cause the bacteria to die .
properties
IUPAC Name |
tert-butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N6O2/c1-12(2,3)20-11(19)14-8-4-6-18(7-5-8)10-15-9(13)16-17-10/h8H,4-7H2,1-3H3,(H,14,19)(H3,13,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKSQDBSAWMZFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NNC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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